![molecular formula C10H15N B3049764 3-Phenylbutan-2-amine CAS No. 21906-17-2](/img/structure/B3049764.png)
3-Phenylbutan-2-amine
Overview
Description
3-Phenylbutan-2-amine is a chemical compound with the molecular formula C10H15N . It has a molecular weight of 149.24 . It is a liquid at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved through biocatalytic reductive amination of carbonyl compounds . Another method involves the use of transaminases for the production of chiral amines .Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl group substituted at the fourth carbon by a butan-1-amine .Chemical Reactions Analysis
This compound, like other amines, can undergo a variety of chemical reactions. These include alkylation and acylation . It can also react with ketones and aldehydes to form imines .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 149.24 . The compound has a predicted density of 0.932±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Synthesis of Biologically Active Molecules
3-Phenylbutan-2-amine, a compound derived from n-butylbenzene, is utilized as an intermediate in the synthesis of various biologically active molecules. These include substituted triazoles, aminothiazoles, and a neurokinin3 antagonist, a type of quinoline derivative. In its chiral form, it serves as a resolving agent, highlighting its significance in the development of biologically active compounds (Nagarapu, Apuri, Gaddam, & Bantu, 2009).
Role in Organometallic Chemistry
In organometallic chemistry, (R)-3-phenylbutanol, a related compound, can be transformed into novel enantiopure ligands like diphenyl((R)-3-phenylbutyl)phosphane. This transformation process is important for creating chiral-at-metal P-tethered arene ruthenium(II) complexes, demonstrating the compound's utility in the synthesis of complex organometallic structures (Pinto, Marconi, Heinemann, & Zenneck, 2004).
Development of Pharmaceutical Precursors
This compound has been studied for its potential as a precursor in pharmaceutical applications. For instance, research into novel mebeverine precursors, which are used as antispasmodics, has shown that derivatives of this compound, like 3-methyl-1-phenylbutan-2-amine, may significantly influence bioelectrical activity and smooth muscle cell response, indicating potential applications in irritable bowel syndrome treatments (Milusheva et al., 2023).
Catalysis and Kinetic Resolution
The compound has applications in the field of catalysis and kinetic resolution. For instance, it is used in the CALB-catalyzed resolution of beta-substituted isopropylamines, which is essential in the preparation of pharmacologically active amines with high enantiomeric excesses. This process is crucial for developing specific, chirally pure pharmaceuticals (González‐Sabín, Gotor, & Rebolledo, 2002).
Chemical Synthesis and Catalysis
In chemical synthesis, this compound plays a role as a reagent in various synthetic routes, including the direct reductive amination of aldehydes and ketones using catalysts like dibutyltin dichloride. Such processes are fundamental in organic synthesis for the production of a wide range of amine derivatives (Apodaca & Xiao, 2001).
Safety and Hazards
Future Directions
The future directions for 3-Phenylbutan-2-amine research could involve its potential applications in drug discovery and analytical chemistry. Additionally, recent advances in synthetic applications of ω-transaminases for the production of chiral amines could provide an efficient alternative to conventional catalysis for the synthesis of enantiomerically pure amines .
Mechanism of Action
Target of Action
3-Phenylbutan-2-amine primarily targets the Gag-Pol polyprotein . This protein plays a crucial role in the life cycle of certain viruses, including the assembly and maturation of new virions .
Mode of Action
It is known to interact with its target, the gag-pol polyprotein . The specific nature of this interaction and the resulting changes in the protein’s function are areas of ongoing research.
Biochemical Pathways
Given its interaction with the gag-pol polyprotein, it is likely that it impacts the viral replication process
Result of Action
Given its interaction with the Gag-Pol polyprotein, it may potentially inhibit the assembly and maturation of new virions, thereby affecting viral replication
properties
IUPAC Name |
3-phenylbutan-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8(9(2)11)10-6-4-3-5-7-10/h3-9H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKRHEVJTTWAYFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944501 | |
Record name | 3-Phenylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21906-17-2 | |
Record name | α,β-Dimethylbenzeneethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21906-17-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenethylamine, alpha,beta-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021906172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phenylbutan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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